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Compound of Interest

Compound Name: 5-Ethyl cytidine

Cat. No.: B15597620

Get Quote

CAS Number: 56367-98-7

Introduction
5-Ethylcytidine is a synthetic analog of the naturally occurring nucleoside, cytidine. As a

member of the 5-substituted cytidine family, it is of significant interest to researchers in drug

discovery and chemical biology. While specific data on 5-Ethylcytidine is limited in publicly

available literature, its structural similarity to other well-characterized 5-substituted cytidines,

such as 5-azacytidine and 5-ethynylcytidine, suggests its potential as an antimetabolite with

applications in oncology and virology. This guide provides a comprehensive overview of the

anticipated biochemical properties, mechanism of action, and experimental considerations for

5-Ethylcytidine, drawing parallels from its closely related analogs. It is presumed that 5-

Ethylcytidine may act as an inhibitor of DNA methyltransferases (DNMTs), enzymes that are

crucial in epigenetic regulation and are often dysregulated in cancer.[1]

Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Ethylcytidine is presented below.
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Property Value Reference

CAS Number 56367-98-7

Molecular Formula C11H17N3O5

Molecular Weight 271.27 g/mol

Appearance
White to off-white solid

(presumed)

Solubility
Expected to be soluble in

DMSO and aqueous solutions

Anticipated Mechanism of Action: DNA
Methyltransferase Inhibition
The primary hypothesized mechanism of action for 5-Ethylcytidine is the inhibition of DNA

methyltransferases (DNMTs). This is based on the well-established activity of other 5-

substituted cytidine analogs like 5-azacytidine and decitabine (5-aza-2'-deoxycytidine).[2][3][4]

[5]

The proposed signaling pathway for DNMT inhibition by a 5-substituted cytidine analog is as

follows:

Cellular Uptake and Activation: 5-Ethylcytidine is transported into the cell and is

subsequently phosphorylated by cellular kinases to its active triphosphate form.

Incorporation into DNA: During DNA replication, the triphosphate form of 5-Ethylcytidine is

incorporated into the newly synthesized DNA strand in place of deoxycytidine.

Covalent Trapping of DNMTs: DNMTs recognize the modified cytosine base and attempt to

methylate it. The presence of the ethyl group at the 5-position is expected to interfere with

the methylation reaction, leading to the formation of a stable covalent bond between the

enzyme and the DNA.

Enzyme Depletion and Hypomethylation: This irreversible binding effectively traps the DNMT

enzyme, leading to its degradation. The depletion of active DNMTs results in a passive
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demethylation of the genome during subsequent rounds of DNA replication.

Gene Reactivation: The resulting DNA hypomethylation can lead to the re-expression of

silenced tumor suppressor genes, inducing cellular differentiation or apoptosis.
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Caption: Proposed mechanism of 5-Ethylcytidine as a DNMT inhibitor.

Experimental Protocols
While specific protocols for 5-Ethylcytidine are not readily available, the following

methodologies, adapted from studies on related compounds, can serve as a starting point for

its investigation.

Synthesis of 5-Substituted Cytidine Analogs
The synthesis of 5-substituted cytidines often involves a multi-step process starting from

cytidine. A general workflow is outlined below, based on the synthesis of 5-formylcytidine.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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